N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide
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Overview
Description
N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that includes both chlorinated aromatic rings and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core aromatic structures. One common method involves the chlorination of phenyl rings followed by sulfonation and subsequent ethoxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This process can remove oxygen atoms or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups like nitro or amino groups.
Scientific Research Applications
N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, altering their activity. The chlorinated aromatic rings may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichlorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
- N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ethoxy group, for example, may enhance its solubility and bioavailability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H17Cl2NO3S |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-4-22-15-7-8-16(11(3)10(15)2)23(20,21)19-14-9-12(17)5-6-13(14)18/h5-9,19H,4H2,1-3H3 |
InChI Key |
DIBRMWXESRJKNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C)C |
Origin of Product |
United States |
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